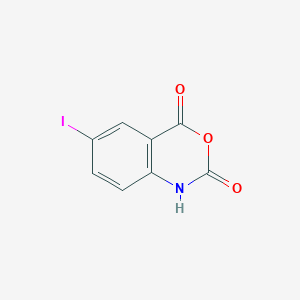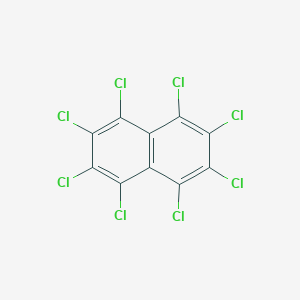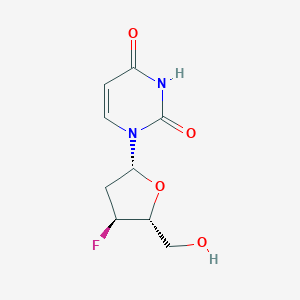![molecular formula C7H10N2O2 B052751 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione CAS No. 1393840-12-4](/img/structure/B52751.png)
3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione, also known as AMCB, is a cyclobutane amino acid with a molecular formula of C7H12N2O2. It is a cyclic derivative of aspartic acid and is a versatile intermediate for the synthesis of various biologically active compounds. It is an important building block for many pharmaceuticals and can be used in the synthesis of various natural products.
Scientific Research Applications
Potent VLA-4 Antagonists
A novel series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, including 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione derivatives, has been prepared and identified as potent antagonists of the VLA-4 receptor. These compounds were developed through facile condensation reactions, demonstrating significant potential in medicinal chemistry for the modulation of VLA-4 mediated processes (Brand et al., 2003).
Anticancer and Antiviral Applications
Derivatives of this compound have been explored for their anticancer and antiviral properties. These compounds, synthesized as squarate-based carbocyclic nucleosides, were subjected to computational analyses and preliminary screenings, indicating their promising applications in targeting cancer and viral infections (Lu et al., 2017).
Supramolecular Assemblies and Weak Intermolecular Interactions
Squaric acid derivatives, including those related to this compound, have been synthesized and analyzed for their ability to form supramolecular assemblies. The study highlights the importance of ion-pair and H-bonding interactions, along with π–π stacking and anion–π contacts, in the solid-state formation of these assemblies. This research contributes to the understanding of molecular interactions and the design of novel materials (Prohens et al., 2017).
CXCR2 Chemokine Receptor Antagonists
Research into 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones unveiled a series of potent and selective inhibitors against the CXCR2 chemokine receptor. These findings are significant for developing new therapeutic agents targeting inflammatory diseases and cancer, where the CXCR2 receptor plays a crucial role (Liu et al., 2009).
Thyroid Hormone Receptor Selectivity
A novel series of 3-hydroxy-cyclobut-3-ene-1,2-dione derivatives were designed, synthesized, and evaluated for their selectivity towards the thyroid hormone receptor beta (TR-beta). These findings could have implications for developing targeted therapies for thyroid hormone-related disorders (Raval et al., 2008).
properties
IUPAC Name |
3-amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9(2)5-4(8)6(10)7(5)11/h3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRZDPYFUZNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

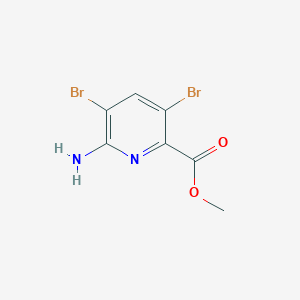




![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
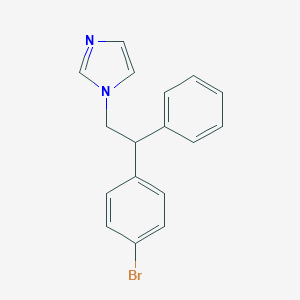

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
